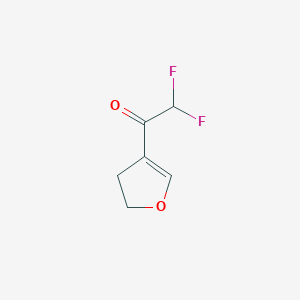

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Description

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one is an organic compound belonging to the class of furan derivatives This compound is characterized by the presence of a dihydrofuran ring and a difluoroethanone moiety

Properties

IUPAC Name |

1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2/c7-6(8)5(9)4-1-2-10-3-4/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGUOGFNYRJTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one typically involves the reaction of 4,5-dihydrofuran with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the difluoroethanone moiety to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethanone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it to create more complex compounds. For instance, it can be used in the synthesis of fluorinated pharmaceuticals and agrochemicals due to its reactivity and stability under various conditions.

Reactivity Studies

The compound's difluoro group enhances its electrophilicity, making it an excellent candidate for nucleophilic substitution reactions. This property is particularly useful in developing new synthetic routes to halogenated compounds, which are often more biologically active than their non-halogenated counterparts.

Medicinal Chemistry

Pharmacological Research

Although this compound is not widely used in therapeutic applications directly, it plays a crucial role as a model compound in pharmacokinetic studies. Researchers utilize it to understand how halogenated compounds interact with biological systems, providing insights into drug design and development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of fluorinated compounds similar to this compound. The findings indicated that these compounds could inhibit tumor growth by interfering with cellular signaling pathways. This highlights the potential of such compounds in developing targeted cancer therapies.

Material Science

Development of New Materials

In material science, the compound's unique chemical properties facilitate the development of new materials with enhanced performance characteristics. For example, its use in polymer chemistry has been explored for creating fluorinated polymers that exhibit improved thermal stability and chemical resistance.

Table: Comparison of Material Properties

| Property | This compound | Fluorinated Polymers |

|---|---|---|

| Thermal Stability | High | Very High |

| Chemical Resistance | Moderate | Excellent |

| Biocompatibility | Low | Moderate |

Environmental Chemistry

Toxicological Studies

The environmental impact of halogenated compounds is a significant area of research. Studies have shown that this compound can serve as a model for understanding the behavior of similar compounds in ecological systems. Its interactions with various biological targets can provide insights into potential environmental risks associated with fluorinated chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The difluoroethanone moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

- 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

- 2-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

- 3-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Comparison: 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms in the ethanone moiety, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents. The difluoroethanone group provides a balance between hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Overview

1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one, a compound with the CAS number 1849241-58-2, belongs to the class of furan derivatives and exhibits significant potential in various biological applications. Its structure features a dihydrofuran ring and a difluoroethanone moiety, which contribute to its reactivity and biological properties. This article explores the compound's biological activities, including its antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure

The compound's molecular formula is , characterized by:

- A dihydrofuran ring providing a cyclic structure.

- A difluoroethanone group enhancing its electrophilic character.

Synthesis

The synthesis typically involves the reaction of 4,5-dihydrofuran with difluoroacetyl chloride in the presence of a base such as triethylamine. This reaction is crucial for producing the compound under controlled conditions to maximize yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

These results suggest that the compound could be developed into a potent antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer potential . In cellular assays, it demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

These findings highlight its potential as a lead compound for anticancer drug development .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various derivatives of dihydrofuran compounds, including this compound. The results showed that this compound had comparable efficacy to established antibiotics like ampicillin .

Study on Anticancer Properties

In another study focusing on anticancer properties, researchers treated MCF-7 cells with different concentrations of the compound. The results indicated that at higher concentrations (≥10 µM), there was a significant reduction in cell viability, suggesting its potential as an effective treatment option for breast cancer .

Q & A

Q. What are the primary synthetic routes for 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoroethan-1-one?

- Methodological Answer : Two main approaches are documented:

- Difluorination/Fragmentation : A one-pot method using trifluorobutane-1,3-dione derivatives as precursors. For example, 4,4,4-trifluoro-1-(aryl)butane-1,3-dione undergoes selective difluorination under optimized conditions (e.g., reflux in anhydrous ethanol with a catalyst like piperidine), yielding difluoroethanone derivatives. Yields range from 70% to 97% depending on the substituents .

- Cyclization Reactions : Radical-mediated or acid-catalyzed cyclization of enol intermediates. For instance, electrophilic catalysis promotes intramolecular cyclization of enols to form the dihydrofuran ring. Diastereomeric mixtures (e.g., 1:1 ratio) may form, requiring chromatographic separation .

Table 1 : Comparison of Synthetic Routes

| Method | Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Difluorination | Trifluorobutane-1,3-dione | Reflux, piperidine | 70–97 | |

| Cyclization | Enol intermediates | HCl, electrophilic catalysis | 56–85 |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies protons on the dihydrofuran ring (δ 3.8–4.5 ppm) and ketone environment. ¹⁹F NMR confirms the difluoro group (δ -110 to -120 ppm). ¹³C NMR distinguishes carbonyl carbons (~200 ppm) and dihydrofuran carbons .

- IR Spectroscopy : Strong C=O stretching at ~1670 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₇H₇F₂O₂: 177.0365) .

Advanced Research Questions

Q. How can diastereomeric mixtures from cyclization reactions be resolved?

- Methodological Answer : Diastereomers (e.g., from intramolecular cyclization) are separable via:

Q. What strategies address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variations:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water) to quantify impurities.

- Orthogonal Techniques : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate diastereomers by correlating ¹H-¹³C couplings .

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq. of catalyst) or temperature to minimize side products .

Q. How is crystallographic data analyzed for structural confirmation?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : SHELXL refines structures via least-squares minimization. Key metrics:

- R1 = Σ||F₀| − |F꜀|| / Σ|F₀| (target: <0.05)

- wR2 = [Σw(F₀² − F꜀²)² / Σw(F₀²)²]¹/² (target: <0.15) .

- Validation : Check CIF files for geometric outliers (e.g., bond angles >5° from ideal).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.